molecular formula C15H16ClN3O4 B2642376 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2034269-69-5

3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2642376
CAS No.: 2034269-69-5
M. Wt: 337.76
InChI Key: IZEMEMGKDMBGFT-UHFFFAOYSA-N
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Description

3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione (CAS 2034269-69-5) is a high-purity chemical compound with the molecular formula C15H16ClN3O4 and a molecular weight of 337.76 g/mol . This reagent features an imidazolidine-2,4-dione (hydantoin) core, a privileged structure in medicinal chemistry known for its diverse biological activities. The compound's structure, which includes a pyrrolidine ring and a 4-chlorophenoxy acetyl group, makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery. Compounds containing the 2,4-dione moiety, such as thiazolidinediones (TZDs), are well-established in scientific literature as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . Activation of this nuclear receptor is a key mechanism for enhancing insulin sensitivity, making related compounds of significant interest in metabolic disease research, particularly for type 2 diabetes . The chiral center at the pyrrolidin-3-yl position offers a critical site for investigation, as research on similar agonists has shown that activity can be highly enantiomer-specific . This product is intended for research applications such as pharmaceutical R&D, chemical biology studies, and as a building block for the synthesis of more complex molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-[2-(4-chlorophenoxy)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c16-10-1-3-12(4-2-10)23-9-14(21)18-6-5-11(8-18)19-13(20)7-17-15(19)22/h1-4,11H,5-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEMEMGKDMBGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Acetyl Intermediate: This step involves the reaction of 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine to form 4-chlorophenoxyacetyl chloride.

    Pyrrolidine Derivative Formation: The 4-chlorophenoxyacetyl chloride is then reacted with pyrrolidine to form the corresponding pyrrolidinyl derivative.

    Cyclization to Imidazolidine-Dione: Finally, the pyrrolidinyl derivative undergoes cyclization with urea or a similar reagent to form the imidazolidine-2,4-dione ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The imidazolidine-dione ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Pharmacological Properties

The compound is primarily recognized for its inhibitory action on phosphodiesterase enzymes, particularly phosphodiesterase 9 (PDE9). PDE9 inhibitors are of significant interest in the treatment of neurological disorders such as Alzheimer's disease, where they may enhance cognitive function by increasing levels of cyclic GMP (cGMP) in the brain .

Therapeutic Potential

Research indicates that compounds with an imidazolidine backbone, similar to this compound, exhibit anti-inflammatory and neuroprotective effects. The presence of a chlorophenoxyacetyl group may enhance these properties, making it a candidate for treating conditions characterized by inflammation and oxidative stress .

Cyclic GMP Modulation

By inhibiting PDE9, the compound increases cGMP levels, which can lead to vasodilation and improved blood flow. This mechanism is particularly beneficial in treating cardiovascular diseases and enhancing neuronal survival during ischemic events .

Neuroprotective Effects

Studies have shown that compounds targeting PDE9 can mitigate neurodegeneration by reducing oxidative stress and apoptosis in neuronal cells. This suggests that 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione could be leveraged for neuroprotective therapies .

Case Studies and Research Findings

StudyFocusFindings
WO2017005786A1 PDE9 InhibitionDemonstrated that imidazolidine derivatives improve cognitive functions in animal models of Alzheimer's disease .
Research on Neuroprotection Neurodegenerative DiseasesFound that PDE9 inhibitors reduce neuronal cell death and improve outcomes in models of stroke .
Anti-inflammatory Studies Inflammation ModelsShowed that similar compounds reduce inflammatory markers in vivo, suggesting potential for inflammatory disease treatments .

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

    4-Chlorophenoxyacetic Acid: A simpler compound with herbicidal properties.

    Pyrrolidin-2-one Derivatives: Compounds with similar pyrrolidinone structures, known for their biological activities.

    Imidazolidine-2,4-dione Derivatives: Compounds with similar imidazolidine-dione rings, studied for their pharmacological properties.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring.
  • Imidazolidine dione : A bicyclic structure contributing to its biological activity.
  • 4-Chlorophenoxyacetyl group : Enhances lipophilicity and may influence receptor interactions.

The compound's chemical formula is C_{15}H_{17ClN_2O_3, with a molecular weight of approximately 320.76 g/mol.

Research indicates that this compound may act through various biological pathways:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : The presence of the chlorophenoxyacetyl moiety suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial in mediating various physiological responses.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of the compound:

Study ReferenceBiological ActivityMethodologyKey Findings
Enzyme InhibitionIn vitro assaysDemonstrated significant inhibition of phosphodiesterase (PDE) activity, indicating potential use in treating peripheral diseases.
CytotoxicityCell viability assaysShowed moderate cytotoxic effects on cancer cell lines, with IC50 values indicating effectiveness at micromolar concentrations.
Antibacterial ActivityDisc diffusion methodExhibited notable antibacterial properties against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

Case Studies

  • Cancer Research : In a study involving various cancer cell lines, the compound was tested for its ability to induce apoptosis. Results indicated that it could activate caspase pathways, leading to increased cell death in certain tumor types.
  • Anti-inflammatory Effects : Another study explored its effects on inflammatory markers in vitro. The compound reduced levels of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Start with functionalization of the pyrrolidine ring via nucleophilic substitution. For example, react 4-chlorophenoxyacetyl chloride with a pyrrolidine derivative under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
  • Step 2 : Cyclization to form the imidazolidine-2,4-dione core using carbodiimide-mediated coupling or acid-catalyzed dehydration. Catalysts like MgO or K2_2CO3_3 can enhance reaction efficiency .
  • Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading). For example, a central composite design can identify optimal conditions for yield (>80%) and purity (HPLC >95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for CH2_2 groups), imidazolidine-dione (δ 4.0–5.0 ppm for NH/CH), and 4-chlorophenoxy moiety (δ 6.8–7.4 ppm for aromatic protons) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and NH bending (~3300 cm1^{-1}) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ expected at m/z ~420–430) .

Q. What stability studies are critical for this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C suggests thermal stability) .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the imidazolidine-dione core be elucidated using kinetic and isotopic labeling studies?

  • Methodology :

  • Kinetic Profiling : Use in-situ FTIR or NMR to track intermediate formation (e.g., carbodiimide intermediates).
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to trace bond formation pathways .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate transition-state energies for key reactions (e.g., cyclization barriers).
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes with active sites accommodating the 4-chlorophenoxy group). Use software like AutoDock Vina with PDB structures .

Q. What experimental strategies resolve contradictions between observed and predicted solubility or bioavailability data?

  • Methodology :

  • Solubility Enhancement : Test co-solvents (e.g., PEG-400) or solid dispersion techniques.
  • Bioavailability Studies : Use Caco-2 cell monolayers to measure permeability. Compare in silico predictions (e.g., QSAR models) with experimental results .

Q. How can advanced chromatographic techniques (HPLC-MS, chiral chromatography) address enantiomeric purity challenges in synthesis?

  • Methodology :

  • Chiral Stationary Phases : Use amylose- or cellulose-based columns for enantiomer separation.
  • MS Coupling : Detect trace impurities (<0.1%) via high-resolution MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.